molecular formula C21H29N6O5P B000227 Tenofovir alafenamide CAS No. 379270-37-8

Tenofovir alafenamide

Katalognummer B000227
CAS-Nummer: 379270-37-8
Molekulargewicht: 476.5 g/mol
InChI-Schlüssel: LDEKQSIMHVQZJK-GNGHXOLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tenofovir alafenamide (TAF) is a prodrug of tenofovir, optimized for antiviral potency and clinical safety. It is developed to enhance the delivery of the active moiety tenofovir diphosphate to the cells, thereby reducing systemic exposure and potentially improving the safety profile, particularly regarding bone and renal health compared to its predecessor, tenofovir disoproxil fumarate (TDF) (Scott & Chan, 2017).

Synthesis Analysis

The synthesis of TAF involves the conversion of tenofovir into a novel prodrug form that improves its pharmacological profile. TAF achieves higher intracellular concentrations of tenofovir diphosphate within target cells (like hepatocytes and lymphoid cells) while maintaining significantly lower plasma concentrations of tenofovir, thus minimizing off-target exposure and associated toxicities (Imaz & Podzamczer, 2017).

Molecular Structure Analysis

The molecular structure of TAF is designed to facilitate the efficient delivery of the active drug to affected cells. This targeted delivery is achieved through the modification of the tenofovir molecule to include an alafenamide moiety, enhancing its stability in the plasma and allowing for a more effective conversion to the active form within cells. This structural optimization results in a prodrug that is more potent on a per-milligram basis compared to TDF (Corado & Daar, 2017).

Chemical Reactions and Properties

TAF undergoes enzymatic hydrolysis once inside target cells, converting into tenofovir diphosphate, the active antiviral agent. This process is critical for the drug's antiviral activity, allowing for effective inhibition of viral reverse transcriptase enzymes. The optimized chemical properties of TAF facilitate this intracellular conversion, enhancing its efficacy and safety profile (Basit, Dawood, Ryan, & Gish, 2017).

Physical Properties Analysis

The physical properties of TAF, including its solubility and stability, are engineered to improve its pharmacokinetics. This includes a favorable absorption profile that allows for lower dosages of the drug to achieve therapeutic concentrations in the body, significantly reducing the risk of systemic side effects and improving patient compliance (Wood & Huhn, 2021).

Chemical Properties Analysis

TAF's chemical properties, such as its prodrug form and the specific enzymatic hydrolysis it undergoes in target cells, are key to its action mechanism. This targeted activation maximizes the drug's efficacy at lower doses and minimizes exposure of the body's other tissues to tenofovir, thus reducing the potential for adverse effects related to tenofovir exposure, such as renal and bone toxicity (Lim et al., 2022).

Wissenschaftliche Forschungsanwendungen

1. Forced Degradation and Stability Assessment

  • Summary of Application : This study presents a comprehensive evaluation of an analytical method for the quantification and identification of TAF and its related impurities in pharmaceutical formulations .
  • Methods of Application : The method exhibited outstanding performance, with exceptional sensitivity demonstrated through low limits of detection (LOD) and quantification (LOQ) values for TAF and various impurities . The LOD and LOQ values for TAF were determined to be 0.001% and 0.004%, respectively .
  • Results or Outcomes : The method showed a strong linear relationship between concentration and peak area, along with accurate recovery of added compound amounts at various concentration levels . Stability assessments of the analytical solution, standard preparation, and mobile phase revealed the method’s resilience to variations in flow rate and column oven temperature .

2. HIV Prevention

  • Summary of Application : CONRAD has developed a topical insert containing TAF and elvitegravir (EVG), two potent and synergistic antiretrovirals, as a simple, low-cost, and discreet option that can be self-administered vaginally and/or rectally, before and after coitus .
  • Methods of Application : The development path of the TAF/EVG insert up to its current point in clinical testing, highlighting findings from acceptability, preclinical safety, pharmacokinetics, and efficacy evaluations and early clinical studies .
  • Results or Outcomes : The TAF/EVG inserts are stable, easy to manufacture, low-cost, acceptable, and show highly promising preclinical and clinical results for on-demand topical pre- or post-exposure HIV prevention .

3. Efficacy and Safety in Older Individuals

  • Summary of Application : This study investigates the potential benefits of TAF for older individuals, given its improved renal and bone safety profile compared to tenofovir disoproxil fumarate (TDF) .
  • Methods of Application : The study compares the efficacy and safety of TAF versus TDF in older individuals .
  • Results or Outcomes : The study suggests that TAF may be a safer and more effective treatment option for older individuals compared to TDF .

4. Maternal Health

  • Summary of Application : This research focuses on the efficacy and safety of TAF therapy for mothers .
  • Methods of Application : The study involves the administration of TAF therapy to mothers and monitoring their health outcomes .
  • Results or Outcomes : The specific results or outcomes of this study are not detailed in the available resources .

5. Cost-Utility Analysis

  • Summary of Application : This study conducts a cost-utility analysis of TAF and Entecavir .
  • Methods of Application : The study involves the comparison of the costs and health outcomes (utilities) associated with the use of TAF and Entecavir .
  • Results or Outcomes : The specific results or outcomes of this study are not detailed in the available resources .

6. Hepatitis B Treatment

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Tenofovir alafenamide. Use of personal protective equipment and ensuring adequate ventilation is advised .

Zukünftige Richtungen

Tenofovir alafenamide is indicated for the treatment of hepatitis B virus infection in adults and pediatric patients 12 years of age and older with compensated liver disease . Long-term treatment with Tenofovir alafenamide results in high rates of viral suppression for chronic hepatitis B virus (HBV) without development of treatment resistance and with superior renal and bone safety profiles, compared with tenofovir disoproxil fumarate (TDF) .

Eigenschaften

IUPAC Name

propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEKQSIMHVQZJK-CAQYMETFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N6O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958941
Record name Tenofovir alafenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tenofovir alafenamide presents 91% lower plasma concentration with an intracellular presence of about 20-fold higher when compared to [tenofovir disoproxil]. This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate. Tenofovir alafenamide accumulates more in peripheral blood mononuclear cells compared to red blood cells. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase, causing chain termination and the inhibition of viral synthesis. To know more about the specific mechanism of action of the active form, please visit the drug entry of [tenofovir].
Record name Tenofovir alafenamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tenofovir alafenamide

CAS RN

379270-37-8, 383365-04-6
Record name Tenofovir alafenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379270-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tenofovir Alafenamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379270378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GS-7339
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383365046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenofovir alafenamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tenofovir alafenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENOFOVIR ALAFENAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL9943AG5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

104-107 ºC
Record name Tenofovir alafenamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tenofovir alafenamide
Reactant of Route 2
Reactant of Route 2
Tenofovir alafenamide
Reactant of Route 3
Reactant of Route 3
Tenofovir alafenamide
Reactant of Route 4
Reactant of Route 4
Tenofovir alafenamide
Reactant of Route 5
Reactant of Route 5
Tenofovir alafenamide
Reactant of Route 6
Reactant of Route 6
Tenofovir alafenamide

Citations

For This Compound
15,300
Citations
E De Clercq - Biochemical pharmacology, 2016 - Elsevier
… Here, I describe the advent of TAF (tenofovir alafenamide) and its potential for the treatment and prevention of HIV infections. Ray et al. [7] stated in their conclusion that TAF would be a …
Number of citations: 163 www.sciencedirect.com
C Wassner, N Bradley, Y Lee - Journal of the International …, 2020 - journals.sagepub.com
… Tenofovir alafenamide carries a warning for hepatic effects as well as lactic acidosis and severe hepatomegaly similar to TDF. The same risk factors and monitoring recommendations …
Number of citations: 81 journals.sagepub.com
AS Ray, MW Fordyce, MJM Hitchcock - Antiviral research, 2016 - Elsevier
… Tenofovir alafenamide more efficiently delivers tenofovir to target cells resulting in lower … Clinical studies have shown tenofovir alafenamide has reduced impact on markers of renal …
Number of citations: 368 www.sciencedirect.com
A Hill, SL Hughes, D Gotham, AL Pozniak - Journal of virus eradication, 2018 - Elsevier
… When combined with RTV or COBI, the dose of tenofovir alafenamide (TAF) is lowered from … To assess the differences in safety and efficacy between tenofovir alafenamide (TAF) and …
Number of citations: 134 www.sciencedirect.com
V Pilkington, SL Hughes, T Pepperrell, K McCann… - Aids, 2020 - journals.lww.com
Background: Both tenofovir disoproxil fumarate (TDF)/emtricitabine and tenofovir alafenamide (TAF)/emtricitabine demonstrate excellent efficacy and safety overall, but concerns remain …
Number of citations: 34 journals.lww.com
LJ Scott, HLY Chan - Drugs, 2017 - Springer
Tenofovir alafenamide (AF) [Vemlidy ® ], an oral prodrug of tenofovir, was developed to optimize the antiviral potency and clinical safety of the active moiety tenofovir diphosphate (…
Number of citations: 48 link.springer.com
AK Gibson, BM Shah, PH Nambiar… - Annals of …, 2016 - journals.sagepub.com
… place in therapy for tenofovir alafenamide (TAF). Data Sources: A search using PubMed was conducted (2004 to May 2016) using the following keywords: tenofovir alafenamide, TAF, …
Number of citations: 64 journals.sagepub.com
K Agarwal, M Brunetto, WK Seto, YS Lim, S Fung… - Journal of …, 2018 - Elsevier
Background & Aims Tenofovir alafenamide (TAF) is a new prodrug of tenofovir developed to treat patients with chronic hepatitis B virus (HBV) infection at a lower dose than tenofovir …
Number of citations: 349 www.sciencedirect.com
M Markowitz, A Zolopa, K Squires… - Journal of …, 2014 - academic.oup.com
… %), respectively, for the 40 mg of tenofovir alafenamide and 120 mg of tenofovir alafenamide dose cohorts. The estimated tenofovir alafenamide elimination half-life from plasma ranged …
Number of citations: 144 academic.oup.com
SK Gupta, FA Post, JR Arribas, JJ Eron Jr… - AIDS (London …, 2019 - ncbi.nlm.nih.gov
Objective: Compared with tenofovir disoproxil fumarate (TDF), tenofovir alafenamide (TAF) has been associated with improvement in markers of renal dysfunction in individual …
Number of citations: 138 www.ncbi.nlm.nih.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.